Desfluoro Hydroxy Fallypride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Hydroxy Fallypride is a derivative of Fallypride, a selective dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research, particularly in the field of neuroimaging, where it serves as a radiotracer for Positron Emission Tomography (PET) studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desfluoro Hydroxy Fallypride is synthesized through a series of chemical reactions involving the nucleophilic fluorination of an O-tosyl ester precursor. The process typically involves the use of a phase-transfer catalyst and a fluorine-18 labeled fluoride ion . The reaction conditions often include heating the mixture at specific temperatures and using solvents like acetonitrile (MeCN) and water .
Industrial Production Methods: The industrial production of this compound involves automated synthesis modules that ensure high yield and purity. These modules, such as the TRACERlab® FX-FN fluorination module, are designed to handle the drying and reaction processes efficiently . The use of microwave-induced radiofluorination has also been explored to shorten reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reaction is particularly significant in the synthesis of the compound, where a fluoride ion replaces a leaving group in the precursor molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Kryptofix-222, potassium carbonate (K2CO3), and acetonitrile. The reaction conditions often involve heating the mixture at temperatures ranging from 90°C to 110°C .
Major Products Formed: The major product formed from the nucleophilic substitution reaction is this compound itself. Other by-products may include unreacted precursor molecules and various side products, which are typically removed through purification processes such as high-performance liquid chromatography (HPLC) .
Wissenschaftliche Forschungsanwendungen
Desfluoro Hydroxy Fallypride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it serves as a radiotracer for PET imaging studies, allowing researchers to visualize and quantify dopamine D2/D3 receptor densities in the brain . This is particularly useful in the study of neuropsychiatric disorders such as Huntington’s disease and schizophrenia .
Wirkmechanismus
Desfluoro Hydroxy Fallypride exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in various physiological processes such as mood regulation, motor control, and reward pathways . The compound’s high affinity for these receptors makes it an effective tool for studying receptor density and occupancy in neuropsychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Fallypride
- Fluorine-18 labeled Fallypride
- Carbon-11 labeled Fallypride
Uniqueness: Desfluoro Hydroxy Fallypride is unique due to its specific chemical structure, which allows it to be used as a radiotracer for PET imaging. Unlike other similar compounds, it does not contain a fluorine atom, which makes it distinct in terms of its chemical properties and reactivity .
Eigenschaften
Molekularformel |
C20H30N2O4 |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C20H30N2O4/c1-4-9-22-10-5-8-16(22)14-21-20(24)17-12-15(7-6-11-23)13-18(25-2)19(17)26-3/h4,12-13,16,23H,1,5-11,14H2,2-3H3,(H,21,24)/t16-/m0/s1 |
InChI-Schlüssel |
YSDPAQDXUQNBCE-INIZCTEOSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCO |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.